molecular formula C12H18ClNO4 B14024680 Methyl (R)-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride

Methyl (R)-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride

Cat. No.: B14024680
M. Wt: 275.73 g/mol
InChI Key: ZAKAXTBGALLXCW-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO4·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and an amino acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride typically involves the esterification of 3,4-dimethoxyphenylacetic acid followed by amination. One common method includes the following steps:

    Esterification: 3,4-Dimethoxyphenylacetic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3,4-dimethoxyphenylacetate.

    Amination: The ester is then subjected to reductive amination using an amine source like ammonia or an amine derivative in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles like halides, amines

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted amines

Scientific Research Applications

Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The dimethoxyphenyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,4-dimethoxyphenyl)propanoate
  • 3,4-Dimethoxyphenethylamine
  • Methyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate

Uniqueness

Methyl ®-2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

Molecular Formula

C12H18ClNO4

Molecular Weight

275.73 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3;/h4-5,7,9H,6,13H2,1-3H3;1H/t9-;/m1./s1

InChI Key

ZAKAXTBGALLXCW-SBSPUUFOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H](C(=O)OC)N)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC.Cl

Origin of Product

United States

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